molecular formula C10H16O3 B1267902 Methyl 2-oxocyclooctane-1-carboxylate CAS No. 5452-73-3

Methyl 2-oxocyclooctane-1-carboxylate

Cat. No. B1267902
CAS RN: 5452-73-3
M. Wt: 184.23 g/mol
InChI Key: FAADEEISKNEKDP-UHFFFAOYSA-N
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Description

Methyl 2-oxocyclooctane-1-carboxylate is a compound of interest in organic chemistry due to its potential applications in synthesis and material science. Its molecular structure, synthesis methods, and chemical properties have been the subject of various studies to understand and utilize its capabilities in chemical reactions and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of Methyl 2-oxocyclooctane-1-carboxylate and its derivatives often involves complex organic reactions, including regioselective synthesis and modifications to introduce functional groups or alter the molecular backbone. For example, a regioselective synthesis approach was used to produce dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its derivatives starting from cis-9-azabicyclo[6.2.0]dec-6-en-10-one, employing oxidation and protected amine strategies (Polat et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2-oxocyclooctane-1-carboxylate has been elucidated using techniques like X-ray diffraction, NMR spectroscopy, and computational methods like density-functional theory (DFT) computations. These analyses provide insights into the stereochemistry and electronic structure of the molecule, which are critical for understanding its reactivity and properties. The stereochemistry of certain derivatives was determined by 1D and 2D NMR spectroscopy and confirmed by X-ray diffraction in some instances (Polat et al., 2022).

Scientific Research Applications

  • Application Summary: “Methyl 2-oxocyclooctane-1-carboxylate” has been used in the synthesis of novel strobilurin fungicides. Strobilurins are a class of agricultural fungicides inspired by natural products isolated from wood-rot Basidiomycetes fungi .
  • Methods of Application: A series of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxy-imino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates were designed based on the principle of biologically active splicing and the receptor target structure .
  • Results/Outcomes: The fungicidal activity results show that this class of compounds has excellent fungicidal activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder and puccinia polysora . The introduction of t-butyl in the side chain facilitates the hydrophobic interaction between the compound and the active site .

properties

IUPAC Name

methyl 2-oxocyclooctane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAADEEISKNEKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280884
Record name methyl 2-oxocyclooctane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxocyclooctane-1-carboxylate

CAS RN

5452-73-3
Record name 5452-73-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-oxocyclooctane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of dimethyl carbonate (30 mL, 0.36 mol) in dry THF (600 mL) was added sodium hydride (15 g, 0.36 mol) by portion at 5-10° C. The resulting mixture was stirred at this temperature for 30 min and then was added a solution of cyclooctanone (15.0 g, 0.12 mol) in THF (100 mL) dropwise over 30 min. The resultant mixture was stirred at refluxed for 4 h before cooling to room temperature. The reaction mixture was poured into saturated NaHCO3 solution (100 mL) and ice (500 g), and then the mixture was extracted with PE/EA (4:1, 400 mL×2). The organic layer was washed with brine (400 mL), dried over Na2SO4 and concentrated to give crude product. Then the target product (19.3 g, 88%) was purified by distilling at 60° C. in vacuum.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ALJ Beckwith, DM O'Shea… - Journal of the American …, 1988 - ACS Publications
… Following standard procedure A, methyl 2-oxocyclooctane-1-carboxylate (4.0 g, 21.7 mmol) was alkylated with o-bromobenzyl bromide (4.34 g, 17.4 mmol) to yield, after recrystallization …
Number of citations: 260 pubs.acs.org
A Hörner, T Hagendorn, U Schepers… - Bioconjugate …, 2015 - ACS Publications
… The MFCO-amine 1 was prepared within five steps with a total yield of 27% from the commercially available methyl 2-oxocyclooctane-1-carboxylate. (35, 36) The MFCO-amine 1 (10 …
Number of citations: 6 pubs.acs.org
L Ali, DS Latha, A Kumar… - The Journal of Organic …, 2023 - ACS Publications
… Besides, we also synthesized 6g and 6h using methyl 2-oxocyclooctane-1-carboxylate 5c. Surprisingly, methyl 2-oxocyclopentane-1-carboxylate (5d) did not cyclize after allene (6i) …
Number of citations: 2 pubs.acs.org
P DeShong, DR Sidler, PJ Rybczynski… - Journal of the …, 1988 - ACS Publications
Sequential insertion of carbon monoxide and either alkenes or alkynes into alkylmanganese pentacarbonylcomplexes at high pressures (2-10 kbar) provided acyl-coordinated …
Number of citations: 110 pubs.acs.org
H Bußkamp - 2015 - kops.uni-konstanz.de
The aim of this work was to establish a material based on branched DNA, with cell attractive properties. Several challenges had to be addressed to reach this goal. First of all, the …
Number of citations: 3 kops.uni-konstanz.de
SG Parameswarappa - 2011 - iro.uiowa.edu
Part A. Bifunctional cyclooctynes in copper-free click chemistry for applications in radionuclide chemistry: A new monofluorinated cyclooctyne (MFCO) with a reasonable kinetic profile …
Number of citations: 2 iro.uiowa.edu

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